1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane
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Overview
Description
1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane is a complex organic compound that features a unique combination of pyridine, piperidine, and azepane rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-pyridinyl)-1-piperidine with azepane sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine Derivatives: Compounds like 2-pyridylmethylamine and 2-pyridylacetic acid share the pyridine ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine are structurally related.
Azepane Derivatives: Compounds like azepane-1-carboxylic acid and 1-azepanyl methanol are similar in structure
Uniqueness: 1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane is unique due to its combination of three distinct ring systems, which confer a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(2-pyridin-2-ylpiperidin-1-yl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-22(21,18-12-6-1-2-7-13-18)19-14-8-4-10-16(19)15-9-3-5-11-17-15/h3,5,9,11,16H,1-2,4,6-8,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJESCEYPXZIKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCCC2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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